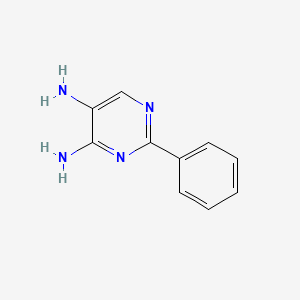

4,5-Diamino-2-phenylpyrimidine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. gsconlinepress.comnih.gov Its significance stems from its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. gsconlinepress.comnih.gov This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. gsconlinepress.commdpi.com

The versatility of the pyrimidine core allows for a wide range of chemical modifications, leading to a diverse array of derivatives with varied electronic and steric properties. mdpi.combohrium.com This adaptability has been exploited in the development of numerous therapeutic agents with applications including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular treatments. gsconlinepress.comnih.govmdpi.com The ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions is crucial for its interaction with biological targets. researchgate.netontosight.ai

Overview of Diaminopyrimidine Isomers and their Distinctive Structural Features

Diaminopyrimidines are a class of pyrimidine derivatives characterized by the presence of two amino groups attached to the pyrimidine ring. The specific positions of these amino groups give rise to several isomers, each with distinct structural and electronic properties. The most common isomers include 2,4-diaminopyrimidine (B92962), 4,5-diaminopyrimidine (B145471), and 4,6-diaminopyrimidine.

The positioning of the amino groups significantly influences the molecule's reactivity, basicity, and potential for hydrogen bonding. For instance, 2,4-diaminopyrimidines have been extensively studied and form the basis of several drugs. wikipedia.org The 4,5-diamino substitution pattern, as seen in the subject of this article, is particularly noteworthy. The adjacent (ortho) arrangement of the two amino groups on the pyrimidine ring creates a reactive di-nucleophilic system. This feature is pivotal for its primary application as a precursor in the synthesis of fused heterocyclic systems, most notably purines, through reactions with various electrophilic reagents. rsc.org

Below is a table comparing the basic structural features of common diaminopyrimidine isomers:

| Isomer | Position of Amino Groups | Key Structural Feature |

| 2,4-Diaminopyrimidine | 2 and 4 | Amino groups are para and ortho to the ring nitrogens. |

| 4,5-Diaminopyrimidine | 4 and 5 | Adjacent (ortho) amino groups, creating a di-nucleophilic site. |

| 4,6-Diaminopyrimidine | 4 and 6 | Amino groups are meta to each other. |

| 2,5-Diaminopyrimidine | 2 and 5 | Amino groups are meta to each other. |

Contextualization of 4,5-Diamino-2-phenylpyrimidine in Contemporary Organic Synthesis and Molecular Design

The primary utility of this compound lies in its role as a key intermediate for the synthesis of 2-phenyl-substituted purines and related heterocyclic systems. rsc.org For example, it can be condensed with various reagents to form a second ring, leading to the creation of complex molecules with potential biological activities. The synthesis of 2-phenylpurines from this compound has been a subject of chemical investigation. rsc.org

In the context of molecular design, the 2-phenylpyrimidine (B3000279) scaffold is a valuable building block. The phenyl group can be further functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) in the development of new functional molecules. The design of novel compounds often involves the strategic placement of substituents to optimize interactions with biological targets, and the 2-phenyl group on the pyrimidine ring provides a key modifiable position. acs.org

Structure

3D Structure

Properties

CAS No. |

21164-35-2 |

|---|---|

Molecular Formula |

C10H10N4 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-phenylpyrimidine-4,5-diamine |

InChI |

InChI=1S/C10H10N4/c11-8-6-13-10(14-9(8)12)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,13,14) |

InChI Key |

OMUVXOQQNGVUJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Investigations of 4,5 Diamino 2 Phenylpyrimidine and Analogues

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

While a specific crystal structure for 4,5-Diamino-2-phenylpyrimidine is not publicly available, analysis of closely related structures, such as other substituted phenylpyrimidines and diaminopyrimidines, allows for a scientifically informed prediction of its molecular conformation. The key conformational feature is the dihedral angle between the pyrimidine (B1678525) and phenyl rings. This angle is determined by the balance between steric hindrance from the substituents at the ortho-positions of the phenyl ring and the electronic effects favoring planarity for extended conjugation.

In analogous structures, this dihedral angle can vary significantly. For instance, in 2-amino-4-(thiophen-2-yl)-6-[(1-phenylethyl)amino]pyridine-3,5-dicarbonitrile, the dihedral angle between the central pyridine (B92270) ring and an attached phenyl ring is 64.42 (11)°. nih.gov In other heterocyclic systems, these angles can range from nearly planar to significantly twisted. For this compound, a twisted conformation is expected, with a dihedral angle likely in the range of 20-50 degrees, to minimize steric clash between the rings and the amino groups.

Table 1: Expected Dihedral Angles in this compound Based on Analogous Structures

| Atoms Defining Dihedral Angle | Expected Angle Range (°) | Rationale |

|---|---|---|

| N(1)-C(2)-C(phenyl)-C(phenyl) | 20 - 50 | Balance between steric hindrance and electronic conjugation effects. |

| C(6)-C(2)-C(phenyl)-C(phenyl) | 20 - 50 | Similar steric and electronic constraints as the N(1)-C(2) bond rotation. |

The crystal packing of this compound is expected to be dominated by a network of non-covalent interactions, particularly hydrogen bonds, which are crucial for the stability of the supramolecular architecture. The presence of two amino groups and two pyrimidine nitrogen atoms provides multiple sites for hydrogen bond donation and acceptance.

Studies on related diaminopyrimidine structures reveal extensive hydrogen bonding. ibb.waw.plnih.govepa.gov The most prominent interactions anticipated in the crystal lattice of this compound include:

N–H···N Hydrogen Bonds: These are strong interactions where the amino groups (donors) form hydrogen bonds with the nitrogen atoms of the pyrimidine rings (acceptors) of adjacent molecules. This often leads to the formation of robust dimers or chain motifs. In crystals of 2,4,6-triaminopyrimidine (B127396) salts, N–H···N interactions contribute significantly to the crystal packing. nih.gov

C–H···N and C–H···π Interactions: Weaker interactions, such as those between carbon-hydrogen bonds and pyrimidine nitrogen atoms or the π-systems of the aromatic rings, also play a role in consolidating the three-dimensional crystal packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into contributions from different types of atomic contacts.

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the following contributions, based on analyses of similar structures: nih.govnih.govnih.govresearchgate.net

H···H Contacts: Typically, these are the most abundant interactions, often comprising over 40% of the total Hirshfeld surface area, reflecting the high proportion of hydrogen atoms on the molecular surface. nih.gov

N···H/H···N Contacts: These represent the crucial N–H···N hydrogen bonds and are visualized as distinct red spots on the d_norm surface map. Their contribution is expected to be significant, likely in the range of 15-25%. nih.govnih.gov

C···C Contacts: These contacts are indicative of π–π stacking interactions and their percentage contribution provides insight into the importance of this packing force.

Table 2: Predicted Hirshfeld Surface Interaction Contributions for this compound

| Interaction Type | Predicted Contribution (%) | Associated Structural Feature |

|---|---|---|

| H···H | ~40 - 50% | General van der Waals forces |

| N···H/H···N | ~15 - 25% | N–H···N hydrogen bonding |

| C···H/H···C | ~10 - 20% | Weak C–H···N and C–H···π interactions |

| C···C | ~5 - 10% | π–π stacking interactions |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for confirming the chemical structure of molecules in solution, providing detailed information about the chemical environment of each nucleus.

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to its unique arrangement of atoms. While a fully assigned spectrum for this specific compound is not available in the literature, data from analogous amino- and phenyl-substituted pyrimidines allow for a reliable prediction of the chemical shifts. researchgate.netmdpi.comchemicalbook.commdpi.com

¹H NMR: The spectrum is expected to show a singlet for the lone proton on the pyrimidine ring (H-6). The protons of the two amino groups (-NH₂) would likely appear as two distinct broad singlets, whose chemical shift can be sensitive to solvent and concentration. The protons of the phenyl group would appear in the aromatic region, typically as a set of multiplets corresponding to the ortho, meta, and para positions.

¹³C NMR: The ¹³C spectrum would show distinct signals for each carbon atom. The carbon atoms of the pyrimidine ring directly bonded to nitrogen atoms (C-2, C-4, C-6) would appear at lower field (higher ppm). The carbon attached to the two amino groups (C-5) would be shielded. The phenyl carbons would show a characteristic pattern of signals in the aromatic region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| -NH₂ (C4) | ~5.5 - 6.5 (broad s) | C-2 | ~160 - 165 |

| -NH₂ (C5) | ~6.0 - 7.0 (broad s) | C-4 | ~150 - 155 |

| H-6 | ~7.8 - 8.2 (s) | C-5 | ~115 - 125 |

| Phenyl (ortho) | ~8.2 - 8.5 (m) | C-6 | ~145 - 150 |

| Phenyl (meta, para) | ~7.3 - 7.6 (m) | Phenyl (ipso) | ~135 - 140 |

| Phenyl (ortho, meta, para) | ~127 - 131 |

Note: Predicted values are based on data from related pyrimidine structures and are subject to solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet.

Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. For this compound, DNMR could potentially be used to investigate two main phenomena:

Rotational Barrier of the Phenyl Ring: Variable-temperature NMR studies could provide information on the energy barrier to rotation around the C2-C(phenyl) single bond. At low temperatures, this rotation might become slow enough to cause broadening or splitting of the signals for the ortho-protons of the phenyl group.

Proton Exchange of Amino Groups: The protons on the amino groups can undergo chemical exchange with each other and with trace amounts of water or acid in the solvent. DNMR techniques, such as saturation transfer experiments, could be used to measure the rate of this exchange. The exchange rate is often pH and temperature-dependent.

Currently, there are no specific dynamic NMR studies reported in the literature for this compound. Such investigations would be a valuable area for future research to fully understand the dynamic properties of this molecule in solution.

Investigation of Alpha-Adduct Formation in Pyrimidine Systems via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of adducts formed by the reaction of nucleophiles with pyrimidine rings. In pyrimidine systems, which are electron-deficient, nucleophilic attack can lead to the formation of covalent adducts, often referred to as σ-adducts or Meisenheimer complexes. The investigation of these adducts is crucial for understanding reaction mechanisms, particularly in the context of nucleophilic substitution and ring transformation reactions.

When a nucleophile, such as the amide ion (NH₂⁻), attacks a pyrimidine ring, it disrupts the aromatic system, leading to a significant change in the chemical environment of the ring protons and carbons. This change is readily observable by ¹H and ¹³C NMR spectroscopy. For instance, in the reaction of 4-chloro-2-R-pyrimidines with potassium amide in liquid ammonia (B1221849), NMR studies have shown that the amide ion initially attacks the C-6 position to form an anionic σ-complex. google.com This formation is confirmed by the upfield shift of the signal corresponding to the proton at the site of attack, a consequence of the change in hybridization from sp² to sp³.

The ¹H NMR spectrum of the parent compound would show characteristic signals for the aromatic protons. Upon formation of an alpha-adduct (attack at a carbon adjacent to a nitrogen), the proton at the site of nucleophilic attack would appear as a high-field signal, indicating its aliphatic character. Similarly, in the ¹³C NMR spectrum, the carbon atom that has been attacked will show a pronounced upfield shift, reflecting its change from an sp² to an sp³ hybridized state. google.com Studies on pteridines, which contain a pyrimidine ring, have also utilized NMR to establish complex hydration patterns, where water acts as the nucleophile. wur.nl

While specific NMR data for alpha-adducts of this compound is not extensively detailed in available literature, the principles derived from related pyrimidine and pteridine (B1203161) systems are directly applicable. The expected changes in NMR spectra upon adduct formation provide a clear diagnostic tool for identifying the position of nucleophilic attack and characterizing the resulting complex. google.comwur.nl

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent amino groups, the pyrimidine ring, and the phenyl substituent.

The most prominent features in the FT-IR spectrum are the N-H stretching vibrations from the two primary amino groups at the C-4 and C-5 positions. Typically, primary amines exhibit two bands in the region of 3500-3300 cm⁻¹: one for the asymmetric stretching mode and another for the symmetric stretching mode. For example, the FT-IR spectrum of a related compound, 4,6-Diamino-2-pyrimidinethiol, shows absorption bands in the regions of 3435 cm⁻¹ and 3339 cm⁻¹, which are attributed to the N-H stretching vibrations of the free NH₂ groups. researchgate.net Similarly, 2-(heptylthio)pyrimidine-4,6-diamine displays overlapped absorption bands at 3470, 3320, and 3181 cm⁻¹ assigned to N-H stretching. mdpi.com

The spectrum also contains characteristic bands for the pyrimidine and phenyl rings. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine ring are expected in the 1650-1450 cm⁻¹ region. mdpi.com The phenyl group will also contribute to this region with its characteristic C=C stretching bands. Deformational vibrations of C-H bonds in the phenyl ring can be observed in the 900-675 cm⁻¹ range, and their positions can provide information about the substitution pattern. mdpi.com

The table below summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference/Analogue |

| N-H Asymmetric & Symmetric Stretching | 3500 - 3100 | 4,6-Diamino-2-pyrimidinethiol researchgate.net, 2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com |

| Aromatic C-H Stretching | 3100 - 3000 | General Aromatic Compounds |

| C=N and C=C Ring Stretching (Pyrimidine & Phenyl) | 1650 - 1450 | 2-(Heptylthio)pyrimidine-4,6-diamine mdpi.com |

| N-H Bending (Scissoring) | 1650 - 1580 | General Primary Amines |

| C-H Out-of-Plane Bending | 900 - 675 | General Aromatic Compounds |

These vibrational assignments, confirmed through analysis of related structures, allow for the unambiguous identification of the key functional groups within the this compound molecule. researchgate.netmdpi.com

UV/Visible Spectroscopy for Electronic Transitions and Excited State Characterization

UV/Visible spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heteroaromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*. researchgate.net

The structure of this compound contains multiple chromophores: the pyrimidine ring, the phenyl ring, and the amino groups. The phenyl and pyrimidine rings contain π-electrons, and the nitrogen atoms of the rings and the amino groups possess non-bonding electrons (n-electrons). The conjugation between the phenyl ring and the pyrimidine ring creates an extended π-system, which influences the energy of the molecular orbitals.

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. Due to the extended conjugation in this compound, these transitions are expected to be intense and occur at longer wavelengths (lower energy) compared to non-conjugated systems. libretexts.org For phenylpyrimidine complexes, intense absorption bands below 400 nm are typically attributed to intraligand π → π* transitions. researchgate.net

n → π Transitions: These transitions involve the promotion of a non-bonding electron from a nitrogen atom to a π antibonding orbital. These transitions are generally less intense than π → π* transitions and are also expected to appear in the UV region. researchgate.net

The presence of the two amino groups (auxochromes) on the pyrimidine ring is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to the unsubstituted 2-phenylpyrimidine (B3000279). This is due to the electron-donating nature of the amino groups, which increases the energy of the highest occupied molecular orbital (HOMO) and thus reduces the HOMO-LUMO energy gap. The solvent environment can also influence the positions of these absorption bands.

| Type of Transition | Involved Orbitals | Expected Characteristics |

| π → π | Electron moves from a π bonding orbital to a π antibonding orbital. | High intensity (large molar absorptivity), typically below 400 nm for phenylpyrimidine systems. researchgate.net |

| n → π | Electron moves from a non-bonding orbital (on N) to a π antibonding orbital. | Low intensity (small molar absorptivity), often overlaps with more intense π → π* bands. researchgate.net |

The study of these electronic transitions is fundamental to understanding the photophysical properties of the molecule and characterizing its excited states. khanacademy.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₀H₁₀N₄), the molecular weight is approximately 186.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 186.

The fragmentation pattern provides valuable structural information. The stability of the aromatic pyrimidine and phenyl rings would likely result in a relatively intense molecular ion peak. The fragmentation of this compound can be predicted based on the fragmentation modes of related pyrimidine and aromatic compounds.

Plausible fragmentation pathways include:

Loss of HCN : A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of a molecule of hydrogen cyanide (HCN, 27 Da). This could occur from the pyrimidine ring, leading to a fragment ion at m/z 159.

Loss of NH₂ radical : Cleavage of the C-N bond could lead to the loss of an amino radical (•NH₂, 16 Da), resulting in a fragment at m/z 170.

Fragmentation of the Phenyl Ring : The phenyl group (C₆H₅, 77 Da) itself can be lost as a radical, leading to a fragment at m/z 109. A peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is also highly probable.

Retro-Diels-Alder Reaction : Fused heterocyclic systems can undergo retro-Diels-Alder reactions. growingscience.com While this compound is not a fused system, complex rearrangements of the pyrimidine ring upon ionization could lead to fragmentation pathways that resemble this type of cleavage.

Analysis of a close analogue, 4,5-Pyrimidinediamine (C₄H₆N₄, MW 110.12), shows a prominent molecular ion peak at m/z 110, indicating the stability of the diaminopyrimidine core. nist.gov The fragmentation of aryl-substituted pyrimidines often involves cleavages that separate the aryl group from the pyrimidine moiety or induce fragmentation within the heterocyclic ring. growingscience.com

The table below outlines some of the expected key fragments for this compound.

| m/z Value | Proposed Fragment | Proposed Neutral Loss |

| 186 | [C₁₀H₁₀N₄]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [C₉H₉N₃]⁺˙ | HCN |

| 109 | [C₄H₅N₄]⁺ | •C₆H₅ |

| 77 | [C₆H₅]⁺ | •C₄H₅N₄ |

These predicted fragmentation patterns, when compared with an experimental mass spectrum, allow for the confident structural confirmation of this compound. nih.gov

Sufficiently detailed theoretical and computational research findings specifically for the chemical compound “this compound” are not available in the public domain based on the conducted search. While extensive research exists on the computational analysis of various other pyrimidine derivatives, applying these findings to the subject compound would be scientifically inaccurate and speculative.

Computational chemistry studies, including Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, are highly specific to the exact molecular structure of a compound. Key properties such as optimized geometry, vibrational frequencies, thermodynamic stability, and HOMO-LUMO energy gaps are unique to each molecule and cannot be extrapolated from related but structurally different compounds.

Therefore, to fulfill the request for a scientifically accurate and thorough article that strictly adheres to the provided outline for "this compound," specific computational studies on this exact molecule are required. Without such dedicated research, the generation of the requested content is not possible at this time.

Theoretical and Computational Chemistry Studies of 4,5 Diamino 2 Phenylpyrimidine

Frontier Molecular Orbital (FMO) Analysis

Charge Density Distribution on Molecular Orbitals

The charge density distribution within a molecule is fundamental to understanding its chemical and physical properties. It is determined by the spatial arrangement of electrons in molecular orbitals. In 4,5-Diamino-2-phenylpyrimidine, the distribution of electron density is significantly influenced by the interplay of the electron-donating amino groups and the electron-withdrawing pyrimidine (B1678525) ring, as well as the phenyl substituent.

Theoretical calculations, typically employing Density Functional Theory (DFT), can map the electron density onto the molecular orbitals. For pyrimidine derivatives, it is generally observed that the nitrogen atoms of the pyrimidine ring and the exocyclic amino groups are regions of higher electron density. This is a consequence of the lone pairs of electrons on the nitrogen atoms.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining the reactive nature of a molecule. In substituted diaminopyrimidines, the HOMO is often localized on the diaminopyrimidine moiety, indicating that this is the region from which electrons are most readily donated. Conversely, the LUMO is typically distributed over the pyrimidine and phenyl rings, suggesting these are the areas most susceptible to nucleophilic attack. The charge distribution in these frontier orbitals dictates the molecule's reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites and Electrophilic/Nucleophilic Regions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netkhanacademy.org The MEP surface is color-coded to represent different potential values: regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. ajchem-a.com

For this compound, the MEP map would be expected to show regions of high negative potential around the nitrogen atoms of the pyrimidine ring and the exocyclic amino groups due to their lone pairs of electrons. acs.org These sites are therefore predicted to be the primary centers for electrophilic attack. Conversely, the hydrogen atoms of the amino groups and certain regions of the phenyl and pyrimidine rings would exhibit positive potential, indicating them as likely sites for nucleophilic attack. ajchem-a.com The MEP analysis thus provides a clear, visual guide to the molecule's reactive behavior.

| Region of Molecule | Predicted Electrostatic Potential | Predicted Reactivity |

| Pyrimidine Ring Nitrogens | Negative (Electron-rich) | Electrophilic Attack |

| Amino Group Nitrogens | Negative (Electron-rich) | Electrophilic Attack |

| Amino Group Hydrogens | Positive (Electron-poor) | Nucleophilic Attack |

| Phenyl Ring Hydrogens | Positive (Electron-poor) | Nucleophilic Attack |

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule by analyzing the electron density in terms of localized bonds and lone pairs. nih.govnih.gov It is particularly useful for quantifying intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer. nih.govnih.gov

For similar diaminopyrimidine derivatives, NBO analysis has revealed significant stabilization energies arising from n → π* and π → π* interactions, indicating substantial electron delocalization and hyperconjugative effects. nih.gov These interactions are crucial in determining the molecule's electronic properties and reactivity.

Nonlinear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer, like this compound, are often candidates for materials with nonlinear optical (NLO) properties. rsc.orgnih.govrsc.org NLO materials are of great interest for applications in optoelectronics and photonics. rsc.org

Determination of Hyperpolarizability Values

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods, such as DFT, are widely used to calculate this property. For push-pull pyrimidine systems, the magnitude of the first hyperpolarizability is strongly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated system that connects them. rsc.org

Table of Calculated First Hyperpolarizability (β₀) for Representative Push-Pull Pyrimidine Derivatives

| Compound | Donor Group | Acceptor Group | π-Linker | Calculated β₀ (10⁻³⁰ esu) |

| Hypothetical this compound | -NH₂ | Pyrimidine | Phenyl | Value not available |

| Representative Pyrimidine Derivative 1 | -N(CH₃)₂ | -NO₂ | Stilbene | High |

| Representative Pyrimidine Derivative 2 | -OCH₃ | -CN | Phenyl | Moderate |

Note: The table provides a conceptual framework. Actual values for β₀ would require specific quantum chemical calculations for this compound.

Correlation of Electronic Structure with NLO Responses and Potential Applications

The NLO response of a molecule is intrinsically linked to its electronic structure. A small HOMO-LUMO energy gap, which indicates facile electronic transitions, is often associated with a large first hyperpolarizability. The intramolecular charge transfer from the donor (amino groups) to the acceptor (pyrimidine ring) upon electronic excitation is the primary origin of the NLO response in push-pull systems. frontiersin.org

The presence of the amino and phenyl groups on the pyrimidine ring in this compound creates a D-π-A (Donor-π-Acceptor) type structure, which is a common motif for NLO chromophores. rsc.org The phenyl group can act as part of the π-conjugated bridge facilitating charge transfer. The significant potential for a large NLO response makes this compound and its derivatives interesting candidates for applications in optical signal processing, frequency conversion, and other photonic technologies.

Advanced Quantum Chemical Topology Studies

Advanced quantum chemical topology studies go beyond the traditional orbital-based descriptions of electronic structure to analyze the scalar fields of the electron density and related functions. Two prominent methods in this area are the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF).

Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the unambiguous definition of atoms and chemical bonds within a molecule. wikipedia.orgamercrystalassn.orgwiley-vch.de The analysis of critical points in the electron density provides a rigorous description of bonding interactions. For this compound, QTAIM could be used to characterize the nature of the covalent bonds within the pyrimidine and phenyl rings, as well as the bonds involving the amino groups. It can also provide insights into weaker non-covalent interactions that may influence the crystal packing of the molecule.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. cam.ac.ukjussieu.frwikipedia.orgstackexchange.com It is a powerful tool for visualizing regions of high electron localization, such as chemical bonds and lone pairs. An ELF analysis of this compound would be expected to show high ELF values in the regions of the C-C, C-N, and N-H bonds, as well as in the locations of the nitrogen lone pairs. This provides a chemically intuitive picture of the electron distribution and bonding in the molecule. wikipedia.org

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry used to visualize and understand chemical bonding. It provides a measure of the probability of finding an electron in the vicinity of a reference electron. Regions of high ELF values typically correspond to core electrons, covalent bonds, and lone pairs, offering a chemically intuitive picture of electron distribution.

For this compound, an ELF analysis would be expected to reveal:

High localization in the C-C and C-N bonds of the pyrimidine and phenyl rings, indicative of covalent character.

Distinct basins of attraction corresponding to the lone pairs on the nitrogen atoms of the amino groups and the pyrimidine ring.

Separation between the core and valence electron shells of the carbon and nitrogen atoms.

A hypothetical data table summarizing the results of an ELF analysis could look like this:

| Basin Type | Number of Basins | Integrated Electron Population (e) |

| Core (C) | 8 | ~2.0 per basin |

| Core (N) | 4 | ~2.0 per basin |

| V(C,C) | 9 | Variable |

| V(C,N) | 5 | Variable |

| V(N,H) | 4 | Variable |

| V(N) Lone Pair | 4 | Variable |

This table is illustrative and represents the type of data that would be generated from an actual ELF calculation.

Localized Orbital Locator (LOL) Analysis

Similar to ELF, the Localized Orbital Locator (LOL) is another method used to visualize and analyze chemical bonding. It is based on the kinetic energy density and provides a clear picture of electron localization. High LOL values are found in regions of high electron localization, such as covalent bonds and lone pairs.

An LOL analysis of this compound would complement the ELF findings by:

Providing a clear visual representation of the covalent bonds within the molecule.

Highlighting the spatial extent of the lone pair electrons on the nitrogen atoms.

Offering insights into the π-electron delocalization across the phenyl and pyrimidine rings.

The results of an LOL analysis could be summarized in a table format, detailing the critical points and their corresponding LOL values.

| Bond/Feature | LOL Value at Bond Critical Point |

| C-C (phenyl) | High |

| C-N (pyrimidine) | High |

| N-H (amino) | High |

| N (lone pairs) | High |

This table is a hypothetical representation of expected LOL analysis outcomes.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the calculation of atomic properties and the characterization of chemical bonds based on the topological properties of the electron density at bond critical points (BCPs).

A QTAIM analysis of this compound would involve:

Locating the BCPs for all covalent bonds.

Calculating key properties at these BCPs, such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)).

The sign of the Laplacian (∇²ρ(r)) indicates the nature of the interaction: negative values are characteristic of shared (covalent) interactions, while positive values suggest closed-shell (ionic or van der Waals) interactions.

The total energy density (H(r)) can further classify the covalent character of the bonds.

A summary of hypothetical QTAIM data for key bonds in this compound is presented below:

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

| C-C (phenyl) | ~0.3 | Negative | Negative | Covalent |

| C-N (pyrimidine) | ~0.35 | Negative | Negative | Polar Covalent |

| C-N (amino) | ~0.32 | Negative | Negative | Polar Covalent |

| N-H | ~0.38 | Negative | Negative | Polar Covalent |

This table illustrates the expected trends from a QTAIM analysis. Actual values would be determined by specific computational parameters.

Reaction Mechanism Elucidation Involving 4,5 Diamino 2 Phenylpyrimidine and Analogues

Nucleophilic Reactivity of Amino Groups at Positions 4 and 5

The differential reactivity of the 4- and 5-amino groups is a cornerstone of the chemistry of 4,5-diaminopyrimidines. This difference arises from the electronic influence of the pyrimidine (B1678525) ring's nitrogen atoms, which affects the electron density and, consequently, the nucleophilicity of the exocyclic amino substituents.

The nucleophilic reactivity of the amino groups in 4,5-diaminopyrimidines is significantly influenced by the pH of the reaction medium. The protonation state of the pyrimidine ring nitrogens and the exocyclic amino groups changes with pH, altering their reactivity. In alkaline conditions, primary amines react readily with electrophiles to form fluorescent products. nih.gov The basicity of the two amino groups differs; the 5-amino group is generally more basic and thus more nucleophilic than the 4-amino group. This is because the 4-amino group is in conjugation with the N-3 ring nitrogen, which withdraws electron density, reducing its nucleophilicity. The specific pKa values determine the extent of protonation at a given pH, thereby modulating the availability of the lone pair of electrons on the nitrogen atoms for nucleophilic attack.

Table 1: Comparative Nucleophilicity of Amino Groups in 4,5-Diaminopyrimidine (B145471)

| Position | Electronic Environment | Relative Basicity/Nucleophilicity | Rationale |

|---|---|---|---|

| 4-Amino | Conjugated with ring nitrogen (N-3) | Lower | Electron density is withdrawn by the adjacent ring nitrogen, reducing the availability of the lone pair. |

| 5-Amino | Less influenced by ring nitrogens | Higher | Possesses greater electron density, making it a stronger nucleophile and more prone to initial attack by electrophiles. rsc.org |

In many condensation reactions, the 5-amino group of 4,5-diaminopyrimidine exhibits preferential reactivity over the 4-amino group. This regioselectivity is attributed to the higher nucleophilicity of the 5-amino group. rsc.org For instance, in acylation reactions or condensations with aldehydes, the initial attack by the nucleophile predominantly occurs at the 5-position. rsc.org This principle is exploited in the synthesis of fused heterocycles, where the first bond formation with an electrophilic reagent dictates the orientation of the newly formed ring. This greater nucleophilicity is a key factor in directing the course of reactions, such as in the synthesis of 6-hydroxypteridines where chloral (B1216628) is assumed to condense first with the 5-amino group. rsc.org

Cyclization Pathways Leading to Fused Heterocyclic Systems

The proximate arrangement of the two amino groups in 4,5-diaminopyrimidine makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic systems through cyclocondensation reactions.

The most common method for synthesizing the pteridine (B1203161) ring system is the Gabriel-Isay condensation. nih.gov This reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930), a ketoaldehyde, or a diketone. nih.govresearchgate.net The reaction mechanism is thought to proceed via an initial nucleophilic attack of the more reactive 5-amino group on one of the carbonyl carbons, followed by intramolecular cyclization involving the 4-amino group and the second carbonyl carbon, and subsequent aromatization to yield the pteridine. nih.gov When unsymmetrical dicarbonyl compounds are used, a mixture of regioisomers (6- and 7-substituted pteridines) can be formed, although the 7-substituted isomer is often the major product. nih.gov Similarly, condensation with aldehydes can also lead to pteridine derivatives. researchgate.net

Table 2: Examples of Reactants for Pteridine Synthesis

| Diaminopyrimidine Analogue | Dicarbonyl/Aldehyde Reactant | Resulting Fused System | Reference |

|---|---|---|---|

| 4,5-Diaminopyrimidine-2,6-dione | Dicarbonyl compounds | Pteridine derivatives | researchgate.net |

| 2,4-Diamino-5-nitroso pyrimidine-6-one | Aldehydes and ketones | Pteridine derivatives | researchgate.net |

| 2,4,5-Triamino-6-hydroxypyrimidine | Chloral | Xanthopterin (a 6-hydroxypteridine) | rsc.org |

Pyrimido[4,5-d]pyrimidines represent another important class of fused heterocycles derived from 4,5-diaminopyrimidines. Their synthesis can be achieved through multi-component reactions, often resembling the Biginelli reaction. researchgate.net One proposed mechanism involves a three-component tandem annulation of an arylglyoxal monohydrate, a barbituric acid derivative, and thiourea (B124793), catalyzed by an organic base like DABCO or L-proline. researchgate.net The reaction likely proceeds through the formation of an initial adduct between the arylglyoxal and thiourea, which is then attacked by the enolate of barbituric acid. The resulting intermediate undergoes cyclization and dehydration. An alternative approach involves a two-step synthesis where a 4-aminopyrimidine-5-carbonitrile (B127032) is first converted to an imidate, which then reacts with an aniline (B41778) derivative in the presence of acetic acid to yield the final pyrimido[4,5-d]pyrimidine (B13093195). mdpi.com

Multi-component reactions (MCRs) provide an efficient route to complex molecules in a single step. In many MCRs leading to fused pyrimidine systems, a Knoevenagel condensation intermediate plays a pivotal role. nih.govmdpi.com This intermediate is typically formed in situ from the reaction of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or a β-ketoester. nih.govresearchgate.net The resulting electron-deficient alkene (a Knoevenagel adduct) is a potent Michael acceptor. The 4,5-diaminopyrimidine can then participate in a domino sequence, starting with a Michael addition of one of the amino groups to the Knoevenagel adduct. This is followed by an intramolecular cyclization and subsequent tautomerization or elimination steps to construct the final heterocyclic product. nih.gov This strategy allows for the rapid assembly of complex scaffolds like pyrido[2,3-d]pyrimidines from simple starting materials. nih.gov

Identification and Characterization of Reaction Intermediates in Complex Pathways

The identification and characterization of reaction intermediates in complex pathways involving 4,5-diamino-2-phenylpyrimidine and its analogues are often challenging due to the transient nature of these species. However, a combination of mechanistic studies, spectroscopic analysis, and computational modeling of related systems allows for the postulation of likely intermediates. These studies are fundamental to understanding the regioselectivity and stereoselectivity of these reactions and for optimizing synthetic routes to desired products.

One of the most classic and widely utilized reactions of 4,5-diaminopyrimidines is the Traube purine (B94841) synthesis, which provides a pathway to purine derivatives. slideshare.netdrugfuture.comscribd.comslideshare.netchemistry-online.com This reaction involves the condensation of a 4,5-diaminopyrimidine with a one-carbon synthon, such as formic acid or its derivatives. The initial step is the formylation of one of the amino groups, typically the more nucleophilic 5-amino group, to form a formamido intermediate. This intermediate then undergoes cyclodehydration to yield the purine ring system. slideshare.net While the formamido intermediate is often not isolated, its formation is a critical step in the reaction cascade.

The synthesis of pteridines from 4,5-diaminopyrimidines and dicarbonyl compounds, such as glyoxal or benzil, also proceeds through a series of identifiable, albeit often transient, intermediates. orientjchem.orgresearchgate.net The reaction is believed to commence with the condensation of the more reactive carbonyl group of the dicarbonyl compound with one of the amino groups of the diaminopyrimidine to form a Schiff base (imine) intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pteridine ring.

Furthermore, the reaction of 4,5-diaminopyrimidine derivatives with α-halogenoketones can lead to the formation of pyrimido[4,5-b] slideshare.netslideshare.netoxazines instead of the expected pteridines. rsc.org This alternative reaction pathway suggests the formation of a different set of intermediates. It is proposed that the initial attack occurs at the α-carbon of the haloketone by one of the amino groups, followed by an intramolecular cyclization involving the other amino group and the ketone carbonyl, leading to a dihydropteridine intermediate which then rearranges.

In the synthesis of pyrimido[4,5-d]pyrimidine derivatives, the reaction of 6-aminouracil (B15529) derivatives with various reagents leads to the formation of key intermediates that drive the cyclization to the fused pyrimidine ring. researchgate.net For instance, the reaction with isatin (B1672199) is proposed to form an initial adduct which then reacts with another amine to form a complex intermediate that undergoes deamination and cyclization. researchgate.net

The following tables summarize the proposed intermediates in these key synthetic transformations involving 4,5-diaminopyrimidine and its analogues.

| Reaction | Reactants | Proposed Intermediate(s) | Final Product |

| Traube Purine Synthesis | 4,5-Diaminopyrimidine, Formic Acid | Formamido-pyrimidine | Purine |

| Pteridine Synthesis | 4,5-Diaminopyrimidine, Dicarbonyl Compound | Schiff Base (Imine), Dihydropteridine | Pteridine |

| Pyrimido[4,5-b] slideshare.netslideshare.netoxazine Synthesis | 4,5-Diaminopyrimidine, α-Halogenoketone | Amino-ketone adduct, Dihydropteridine | Pyrimido[4,5-b] slideshare.netslideshare.netoxazine |

| Pyrimido[4,5-d]pyrimidine Synthesis | 6-Aminouracil, Isatin, Amine | Isatin-uracil adduct, Diamine adduct | Pyrimido[4,5-d]pyrimidine |

Detailed research findings from analogous systems provide a framework for understanding the intermediates in reactions of this compound. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, the reaction of enaminones with aminopyrazoles is proposed to proceed through a Michael addition to form an initial intermediate, which then undergoes intramolecular cyclization. nih.gov This provides a model for how this compound might react with α,β-unsaturated systems.

Computational studies on related heterocyclic systems, such as the synthesis of pyrido[2,3-d]pyrimidines, have been employed to elucidate the reaction mechanism and identify transition states and intermediates. researchgate.net These theoretical investigations can provide valuable insights into the energetics of different reaction pathways and the structures of transient species that are difficult to observe experimentally.

While the direct isolation and full characterization of reaction intermediates for this compound remain a significant experimental challenge, the convergence of evidence from mechanistic studies of analogous reactions, spectroscopic hints, and computational modeling provides a coherent, albeit inferred, picture of the complex reaction pathways.

4,5 Diamino 2 Phenylpyrimidine As a Chemical Precursor and Building Block in Complex Molecule Synthesis

Synthesis of Pteridine (B1203161) Derivatives from 4,5-Diaminopyrimidines

The synthesis of the pteridine nucleus, a pyrazino[2,3-d]pyrimidine system, is a cornerstone application of 4,5-diaminopyrimidine (B145471) derivatives. The most common method for this transformation is the Gabriel-Isay condensation, which involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as diketones, dialdehydes, or ketoaldehydes. This reaction proceeds via the initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by a second condensation to form the fused pyrazine (B50134) ring.

When an asymmetrically substituted 1,2-dicarbonyl compound condenses with a 4,5,6-triaminopyrimidine, the formation of two possible regioisomers (6- and 7-substituted pteridines) can occur. The outcome of the reaction is often dictated by the relative reactivity of the carbonyl groups and the nucleophilicity of the amino groups on the pyrimidine (B1678525) ring.

Research has shown that the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal (B44143) results in the regioselective formation of the 7-methyl derivative. nih.gov However, the regioselectivity can be altered by changing the reaction conditions. When the same reaction is conducted in the presence of hydrazine, the 6-methyl derivative is isolated as the sole product, demonstrating the critical role of reaction additives in directing the regiospecificity of the cyclization. nih.gov In other systems, such as the Viscontini reaction for synthesizing D-neopterin, regioselectivity is achieved through an Amadori rearrangement, which provides a specific ketone for the initial nucleophilic attack by the more reactive C5 amino group of the pyrimidine. researchgate.net

| Precursor | Reagent | Conditions | Product | Outcome |

| 2-Phenylpyrimidine-4,5,6-triamine | Methylglyoxal | Standard Condensation | 2-Phenyl-7-methylpteridine-4,6-diamine | Regioselective formation of the 7-substituted isomer. nih.gov |

| 2-Phenylpyrimidine-4,5,6-triamine | Methylglyoxal | In presence of Hydrazine | 2-Phenyl-6-methylpteridine-4,7-diamine | Regioselective formation of the 6-substituted isomer. nih.gov |

The synthesis of pteridinones (oxo-pteridines) can be achieved by using specific dicarbonyl synthons. One established method involves the condensation of a 2,4,5-triaminopyrimidine derivative with chloral (B1216628) hydrate (B1144303) to produce a 6-oxo-pterin derivative. clockss.org This strategy provides a direct route to this important subclass of pteridines.

Conversely, attempts to use glyoxylic acid precursors for the same purpose have been reported as being largely unsuccessful or highly inefficient. clockss.org These findings highlight the specific reactivity requirements of the dicarbonyl component in achieving successful cyclization to the desired pteridine scaffold. In some cases, the reaction of 4,5-diaminopyrimidines with α-halogeno-ketones can lead to unexpected products. For instance, condensation with α-bromoisopropyl methyl ketone has been shown to yield pyrimido[4,5-b] nih.govoiccpress.comoxazines instead of the anticipated pteridine derivatives. rsc.org

Construction of Pyrimido[4,5-d]pyrimidine (B13093195) Systems

The pyrimido[4,5-d]pyrimidine scaffold is another important heterocyclic system with significant biological activity. While this core can be synthesized through various routes, its construction starting directly from 4,5-diaminopyrimidines is not the most commonly documented method in the literature.

More prevalent synthetic strategies for pyrimido[4,5-d]pyrimidines often begin with 6-aminouracil (B15529) derivatives. nih.govdocksci.com For example, a versatile route to 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones uses 1,3-disubstituted 6-aminouracils as the starting material, where the key step is a hydrazine-induced cyclization to form the second pyrimidine ring. nih.gov Similarly, other syntheses involve the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with amines and aldehydes in a multi-component reaction. Although chemically plausible, the direct cyclization of 4,5-diamino-2-phenylpyrimidine with single-carbon reagents like formamide (B127407) or urea (B33335) to form the pyrimido[4,5-d]pyrimidine system is not extensively detailed in the reviewed literature.

Formation of Pyrimido[4,5-e]nih.govoiccpress.commdpi.comdiazepine Derivatives

The synthesis of pyrimido[4,5-e] nih.govoiccpress.commdpi.comdiazepine derivatives from this compound is not described in the reviewed scientific literature. Searches for the construction of this specific heterocyclic ring system did not yield established synthetic protocols. This suggests that the pyrimido[4,5-e] nih.govoiccpress.commdpi.comdiazepine scaffold is either a rare or hypothetical system, and its synthesis from diaminopyrimidine precursors is not a known transformation. In contrast, related isomers such as pyrimido[4,5-e] nih.govoiccpress.comdiazepines have been synthesized, but these routes start from different precursors like 6-aminopyrimidin-5-carbaldehydes and involve cyclization with reagents like haloacyl halides. researchgate.net

Role in Scaffold Hopping and Rational Chemical Design

In modern medicinal chemistry, the 2-phenylpyrimidine (B3000279) core, present in this compound, serves as a valuable template for both rational drug design and scaffold hopping strategies.

Rational Chemical Design: The 2-phenylpyrimidine structure is a key component in the design of targeted inhibitors. For example, a series of 2-phenyl pyrimidine derivatives were rationally designed as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in B-cell malignancies. oiccpress.com The design strategy retained the core pyrimidine and a specific N-phenylacrylamide pharmacophore known to be important for binding to the kinase. oiccpress.com By systematically modifying substituents on the phenyl ring and other positions of the pyrimidine, researchers optimized the inhibitory activity against both cellular and enzymatic targets. oiccpress.com

Scaffold Hopping: This strategy involves replacing a central molecular core with a different, isosteric scaffold to discover new compounds with improved properties. The 2-phenylpyrimidine moiety has been successfully employed in scaffold hopping to develop novel antifungal agents. docksci.com Starting from a lead compound with a different core structure that showed modest activity against the fungal enzyme CYP51, a scaffold hopping approach led to the design and synthesis of 2-phenylpyrimidine derivatives. docksci.com This change of the core scaffold was intended to avoid unfavorable steric interactions with amino acid residues in the enzyme's active site, ultimately leading to compounds with significantly improved antifungal efficacy. docksci.com

| Strategy | Application | Target | Starting Scaffold (Example) | Resulting Scaffold | Ref. |

| Rational Design | Anticancer Agents | Bruton's Tyrosine Kinase (BTK) | Diphenylpyrimidine (CGI-560) | Substituted 2-Phenyl Pyrimidines | oiccpress.com |

| Scaffold Hopping | Antifungal Agents | CYP51 (Lanosterol 14α-demethylase) | Tricyclic backbone compound | 2-Phenylpyrimidine derivatives | docksci.com |

Advanced Structure Activity Relationship Sar Studies Focused on Molecular Recognition Excluding Biological Effects

Molecular Modeling of Ligand-Receptor Interactions (e.g., with Enzymes)

Molecular modeling serves as a powerful tool to predict and rationalize the binding of ligands to their macromolecular targets. For scaffolds related to 4,5-Diamino-2-phenylpyrimidine, docking and molecular dynamics simulations have been instrumental in elucidating the structural basis of molecular recognition.

Conformational Analysis of this compound within Binding Sites

Within an enzyme's binding site, the conformation of a ligand is crucial for optimal interaction. The 4,5-diaminopyrimidine (B145471) core is largely planar, providing a rigid anchor for binding. The primary conformational flexibility of the parent compound arises from the rotation of the bond between the pyrimidine (B1678525) C2 and the phenyl ring.

Docking studies on analogous 2,4-diaminopyrimidine (B92962) inhibitors reveal that the orientation of this phenyl ring is dictated by the topology of the active site. In some kinases, a chloro substitution on the pyrimidine ring can introduce steric hindrance that restricts rotation, locking the ligand into a more specific and potentially higher-affinity conformation. nih.gov Furthermore, intramolecular hydrogen bonds can constrain the conformation of substituents on the pyrimidine ring, effectively creating a pseudo-ring structure that enhances binding potency by reducing the entropic penalty of binding. nih.gov For this compound, the proximity of the two amino groups could similarly influence the planarity and electronic distribution of the core structure upon binding.

Identification of Key Interacting Residues and Binding Pocket Characteristics

The binding of diaminopyrimidine-based inhibitors to protein kinases is characterized by a canonical interaction pattern. The pyrimidine core typically anchors the molecule into the ATP-binding site by forming two or three hydrogen bonds with the backbone amide and carbonyl groups of the "hinge region."

For example, in studies of 2,4-diarylaminopyrimidine inhibitors of Focal Adhesion Kinase (FAK), the aminopyrimidine core forms critical hydrogen bonds that anchor the inhibitor in the hinge region. nih.gov Similarly, docking studies of N2,N4-disubstituted pyrimidine-2,4-diamines into the active sites of CDK2 and CDK9 showed the pyrimidine scaffold forming key hydrogen bonds. rsc.org The 2-phenyl group of this compound is predicted to extend into a hydrophobic pocket, often near the "gatekeeper" residue, which is a key determinant of inhibitor selectivity across different kinases. Modifications to this phenyl ring can therefore be used to tailor the inhibitor's specificity profile.

Role of Hydrophobic Interactions and Hydrogen Bonding in Binding Affinity

Binding affinity is a function of the sum of all intermolecular interactions between a ligand and its receptor. For the this compound scaffold, these interactions are dominated by hydrogen bonding and hydrophobic contacts.

Hydrogen Bonding: The two amino groups (at C4 and C5) and the pyrimidine ring nitrogens (at N1 and N3) are the primary sites for hydrogen bonding. In kinase active sites, one amino group and an adjacent ring nitrogen typically form a bidentate hydrogen bond with the hinge backbone, a pattern crucial for potent inhibition. nih.govrsc.org

Influence of Structural Modifications on Interaction Potency (e.g., IC50 values against specific enzymes)

Systematic modification of the this compound scaffold allows for the exploration of SAR to optimize interaction potency. By altering substituents on the phenyl ring or the amino groups, researchers can fine-tune the electronic, steric, and hydrophobic properties of the molecule to improve its fit and affinity for a target.

Impact of Phenyl Ring Substituents and Orientation on Molecular Recognition

Modifying the 2-phenyl ring is a common strategy to enhance potency and modulate selectivity. The position, size, and electronic nature of substituents can have a profound impact on binding affinity, often measured by IC50 values.

Studies on analogous 2,4-diaminopyrimidine-based FAK inhibitors demonstrated that the substitution pattern on an N4-phenyl ring significantly influences activity. As shown in the table below, introducing small groups like fluorine or methoxy (B1213986) at specific positions led to compounds with potent, single-digit nanomolar IC50 values. However, increasing the size of the substituents generally led to a decrease in activity, likely due to steric clashes within the binding pocket. nih.gov The exception was compound B8 , where a methoxy group is thought to make a favorable interaction, leading to the strongest effect. nih.gov

| Compound | R3 Substituent | R4 Substituent | FAK IC50 (nM) |

| B1 | H | F | 12.3 |

| B2 | H | OCH3 | 10.4 |

| B3 | F | F | 32.7 |

| B4 | OCH3 | H | 15.6 |

| B5 | OCH3 | F | 11.2 |

| B8 | OCH3 | OCH3 | 6.7 |

| TAE-226 (Control) | - | - | 6.3 |

| Data derived from studies on analogous N4-phenyl-substituted diaminopyrimidine FAK inhibitors. nih.gov |

Effects of Amino Group Substitutions and Ring Modifications on Interaction Specificity

The primary amino groups at the C4 and C5 positions are critical hydrogen bond donors. In many inhibitor classes, maintaining at least one unsubstituted amino group on the pyrimidine ring is essential for anchoring to the enzyme's hinge region.

However, selective substitution on the amino groups can be a powerful tool to enhance specificity. In a series of N2,N4-disubstituted pyrimidine-2,4-diamines developed as CDK2/CDK9 inhibitors, modifying the N2 and N4 positions with different aryl and alkyl groups led to significant variations in potency and selectivity. rsc.org For the 4,5-diamino scaffold, substituting one of the amino groups could introduce steric hindrance that disfavors binding to some targets while being accommodated by others, thereby improving the specificity profile.

Modifications to the pyrimidine ring itself also dramatically alter interactions. For instance, the introduction of a cyano group at the C5 position of a 2,4-diaminopyrimidine scaffold was shown to be a key feature for potent inhibition of Plasmodium falciparum dihydrofolate reductase. nih.gov

Computational Insights into Binding Energetics (e.g., IFD scores)nih.gov

Research on a series of 2,4-diaminopyrimidine derivatives has utilized molecular docking to explore their binding modes and energies. For instance, in a study targeting p21-activated kinase 4 (PAK4), a novel 2,4-diaminopyrimidine derivative, identified as compound B6, exhibited a favorable docking energy of -7.593 kcal/mol. mdpi.com This low docking score suggests a strong and stable binding interaction with the target protein. mdpi.com

In another computational investigation, the binding affinity of various 2,4-diaminopyrimidine-based compounds was assessed using binding free energy (ΔG) calculations. One promising candidate from this group demonstrated a significant binding free energy of -25.54 kcal/mol, indicating a high affinity for its target. nih.gov

Furthermore, IFD studies on substituted pyrimidine-2,4-diamines have revealed high-affinity binding to their target enzyme, with IFD scores ranging from -2464.66 to -2471.58 cal/mol. mdpi.com These scores are comparable to those of known binders, indicating potent interactions at the molecular level. mdpi.com The analysis of these derivatives showed that specific substitutions, such as methoxy groups, generally resulted in the most favorable IFD docking scores. mdpi.com

Another study focusing on a diaminopyrimidine derivative, specifically 6,6′-Diamino-1,1′,3,3′-Tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione], reported a low binding energy of -7.97 kcal/mol, which corresponds to a low inhibition constant, suggesting a high affinity for its antibacterial target.

These examples from related compounds underscore the utility of computational methods in quantifying the binding energetics of the diaminopyrimidine scaffold. The docking scores and calculated binding energies serve as critical parameters in understanding the key structural features required for effective molecular recognition.

Table of Computational Binding Energetics for Diaminopyrimidine Derivatives

| Compound Class/Derivative | Target | Computational Method | Binding Score |

| Substituted Pyrimidine-2,4-diamines | Plasmodium falciparum Dihydrofolate Reductase | Induced Fit Docking (IFD) | -2464.66 to -2471.58 cal/mol mdpi.com |

| 2,4-Diaminopyrimidine derivative (B6) | p21-activated kinase 4 (PAK4) | Molecular Docking | -7.593 kcal/mol mdpi.com |

| 2,4-Diaminopyrimidine-based compound | Casein kinase 1 epsilon (CK1ε) | Binding Free Energy (ΔG) | -25.54 kcal/mol nih.gov |

| 6,6′-Diamino-1,1′,3,3′-Tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] | Antibacterial Protein | Molecular Docking | -7.97 kcal/mol |

Applications in Advanced Materials Science Excluding Commercial Products and Basic Properties

Design and Synthesis of 4,5-Diamino-2-phenylpyrimidine Derivatives as Emitters in Organic Light-Emitting Diodes (OLEDs)

The design of novel organic emitters for OLEDs is a dynamic field of research, with a focus on achieving high efficiency, stability, and color purity. Phenylpyrimidine cores are recognized for their electron-accepting nature, making them suitable building blocks for charge-transfer molecules used in OLEDs. The diamino substitution at the 4 and 5 positions of the pyrimidine (B1678525) ring is expected to introduce electron-donating properties, creating a push-pull system within the molecule that can be favorable for light emission.

Recent research has explored derivatives of 2-phenylpyrimidine (B3000279) as emitters in OLEDs. For instance, donor-acceptor molecules incorporating a phenyl pyrimidine acceptor unit have been synthesized and their electroluminescent properties evaluated. mdpi.com These studies provide a framework for the potential design and synthesis of this compound derivatives as OLED emitters. The synthesis of such derivatives would likely involve multi-step reactions to introduce various donor moieties to the core structure, aiming to fine-tune the electronic and photophysical properties. mdpi.com

In donor-acceptor type emitters, the emission characteristics are governed by the nature of the excited states, which can include localized excited (LE) states and intramolecular charge transfer (ICT) states. The interplay between these states is crucial for determining the emission color and efficiency. For phenylpyrimidine derivatives, theoretical and photophysical data have shown contributions from both LE and ICT states to their emission. mdpi.com

Table 1: Photophysical Properties of Phenylpyrimidine Derivatives in THF Solution

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| PP1 | 305, 392 | 475 | 0.45 |

| PP2 | 308, 405 | 505 | 0.52 |

Data extrapolated from studies on related phenylpyrimidine derivatives. nih.gov

In OLEDs, electrically generated excitons are formed in a 1:3 ratio of singlets to triplets. Efficiently harvesting the energy of the non-emissive triplet excitons is a key strategy to enhance device efficiency. One mechanism to achieve this is through Thermally Activated Delayed Fluorescence (TADF), which requires a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

For some phenylpyrimidine derivatives, the singlet-triplet energy splitting has been found to be too large to facilitate efficient TADF. nih.gov However, the ΔEST is highly dependent on the molecular structure and the degree of spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The strategic design of this compound derivatives, by introducing bulky donor groups, could potentially lead to a smaller ΔEST, making them viable candidates for TADF emitters. The "hot exciton" mechanism, which involves reverse intersystem crossing from upper triplet levels, is another pathway for triplet harvesting that has been considered for phenylpyrimidine-based emitters. nih.gov

The charge-transporting properties of the emitter layer are critical for achieving balanced charge injection and recombination in an OLED, which in turn affects the efficiency and operational stability of the device. Structural modifications to the molecular design can significantly influence these properties.

For instance, the addition of methoxy (B1213986) groups to the donor part of a phenylpyrimidine-based emitter was shown to improve its hole-transporting properties. mdpi.com This enhancement is attributed to the electron-donating nature of the methoxy groups, which can stabilize the hole polaron. By analogy, modifying the amino groups at the 4 and 5 positions of the 2-phenylpyrimidine core with various alkyl or aryl substituents could provide a means to tune the charge-transporting characteristics of the resulting materials. This could lead to improved charge balance within the emissive layer of an OLED, potentially boosting the external quantum efficiency. mdpi.com

Potential for Supramolecular Assembly and Self-Organizing Systems (If applicable to derivatives)

The presence of two amino groups on the pyrimidine ring of this compound provides sites for hydrogen bonding. This feature suggests that its derivatives could participate in supramolecular assembly and the formation of self-organizing systems. Hydrogen bonding is a powerful tool in crystal engineering and the design of functional materials, as it can direct the formation of well-defined one-, two-, or three-dimensional structures.

Studies on other diaminopyrimidine derivatives have demonstrated their ability to form extensive hydrogen-bonded networks. For example, N-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines have been shown to form supramolecular structures in the form of chains and sheets, driven by N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net The specific combination of hydrogen bond types dictates the final architecture. It is therefore plausible that derivatives of this compound could be designed to self-assemble into ordered structures with potential applications in areas such as organic electronics, where molecular packing can significantly influence charge transport.

Role as Fluorescent Probes in Advanced Molecular Biology Research (Focus on Probe Design and Mechanism)

The development of small-molecule fluorescent probes is crucial for visualizing and understanding complex biological processes at the molecular level. The pyrimidine scaffold is a component of nucleobases, suggesting that its derivatives may have inherent biocompatibility and the potential to interact with biological macromolecules.

Recent research has highlighted the potential of 2,4,5-triaminopyrimidine derivatives as fluorescent probes for monitoring cell viability. researchgate.net These probes have been shown to selectively accumulate in dead cells by interacting with dsDNA grooves, leading to a fluorescence signal that can be used to differentiate between live and dead cells. researchgate.net This indicates that the this compound core could serve as a promising scaffold for the design of novel fluorescent probes.

The design of such probes would involve the strategic attachment of functional groups to the core structure to achieve desirable photophysical properties, such as high brightness, photostability, and environment-sensitive emission. researchgate.net The mechanism of action would likely involve the probe's ability to bind to specific biological targets, such as nucleic acids or proteins, resulting in a change in its fluorescence properties. For example, the interaction with a target could restrict intramolecular rotation or alter the local environment of the fluorophore, leading to an enhanced quantum yield or a shift in the emission wavelength. The phenyl group at the 2-position could also be functionalized to modulate the probe's solubility, cell permeability, and targeting specificity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4,5-Diamino-2-phenylpyrimidine, and how can reaction conditions be optimized?

- Methodological Guidance :

- Stepwise Synthesis : Prioritize protecting group strategies for the amino functionalities to avoid side reactions. For example, use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups, followed by deprotection under mild acidic or catalytic hydrogenation conditions .

- Optimization : Screen solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for deprotection) using Design of Experiments (DoE) to maximize yield. Monitor reaction progress via TLC or HPLC-MS.

- Challenges : Address competing cyclization pathways by controlling temperature (e.g., 60–80°C) and stoichiometry of reagents like amidines or phenylacetylene derivatives.

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

- Methodological Guidance :

- NMR : Use H and C NMR to confirm substitution patterns on the pyrimidine ring. The phenyl group at position 2 and amino groups at positions 4/5 will show distinct splitting patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, NH signals at δ 5.5–6.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks (e.g., [M+H] at m/z 231.1 for CHN).

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding networks.

Q. How can researchers assess the stability and degradation pathways of this compound under varying conditions?

- Methodological Guidance :

- Accelerated Stability Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS/MS.

- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10) to simulate gastrointestinal or physiological environments.

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Methodological Guidance :

- Meta-Analysis : Systematically compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation times, IC values). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .

- Reproducibility Checks : Replicate key experiments with controlled variables (e.g., uniform solvent purity, cell passage number). Use statistical tools (e.g., ANOVA) to assess significance.

- Structural Validation : Confirm batch-to-batch compound purity (>95% by HPLC) to rule out impurities as confounding factors.

Q. What computational approaches are suitable for predicting the structure-activity relationship (SAR) of this compound analogs?

- Methodological Guidance :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., dihydrofolate reductase). Validate with free-energy calculations (MM-GBSA).

- QSAR Modeling : Train models on datasets of analogs with measured IC values. Include descriptors like logP, polar surface area, and H-bond donors .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic effects (e.g., amino group basicity) on reactivity.

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?

- Methodological Guidance :

- Dosing Strategies : Administer via oral gavage or IV injection in rodent models. Collect plasma samples at timed intervals (0–24 hrs) for LC-MS/MS analysis.

- Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect phase I/II metabolites. Compare with in silico predictions (e.g., GLORYx).

- Toxicity Screening : Perform acute toxicity studies (OECD 423) with histopathology and serum biochemistry (ALT, AST levels).

Data Contradiction and Conflict Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

- Methodological Guidance :

- Solubility Reassessment : Use standardized shake-flask methods (USP <1236>) in solvents like water, DMSO, and ethanol. Report results as mg/mL ± SD.

- Crystallinity Effects : Characterize polymorphic forms via PXRD; amorphous phases may exhibit higher apparent solubility.

- Counterion Screening : Explore salt forms (e.g., HCl, sodium) to enhance aqueous solubility .

Q. What strategies can resolve discrepancies in reported synthetic yields for this compound?

- Methodological Guidance :

- Reaction Monitoring : Use in situ IR or Raman spectroscopy to track intermediate formation and optimize reaction quenching times.

- Byproduct Analysis : Identify side products (e.g., dimerization or oxidation derivatives) via LC-MS and adjust reducing agents (e.g., NaBH vs. Zn/HCl).

- Scale-Up Considerations : Evaluate yield loss at pilot scale (e.g., >10 g) due to mixing inefficiencies or thermal gradients.

Tables for Key Data

| Property | Typical Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 214.22 g/mol | HR-MS | |

| Melting Point | 245–248°C (dec.) | DSC | |

| LogP (Predicted) | 1.2 ± 0.3 | HPLC Retention Time | |

| Aqueous Solubility (pH 7.4) | 0.12 mg/mL | Shake-Flask Assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.